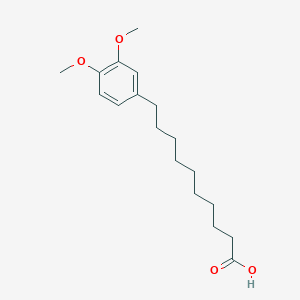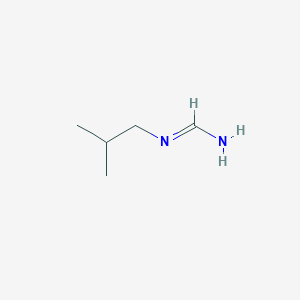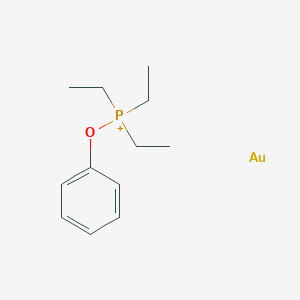
1-(Naphthalen-1-yl)-2,4-diphenylpyridin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Naphthalen-1-yl)-2,4-diphenylpyridin-1-ium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene moiety, a diphenylpyridine core, and a perchlorate counterion, making it a subject of interest in organic chemistry and material science.
準備方法
The synthesis of 1-(Naphthalen-1-yl)-2,4-diphenylpyridin-1-ium perchlorate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic conditions.
Introduction of the Naphthalene Moiety: The naphthalene group is introduced via a Friedel-Crafts alkylation reaction, where naphthalene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Diphenyl Groups: The diphenyl groups are typically introduced through a Suzuki coupling reaction, involving the reaction of a boronic acid derivative with a halogenated pyridine.
Formation of the Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the pyridinium compound with perchloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
1-(Naphthalen-1-yl)-2,4-diphenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the naphthalene, diphenyl, or pyridine moieties.
科学的研究の応用
1-(Naphthalen-1-yl)-2,4-diphenylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and materials. It is also studied for its photophysical properties and potential use in organic light-emitting diodes (OLEDs).
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe for imaging and sensing applications.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific binding affinities and biological activities.
Industry: In the industrial sector, the compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism by which 1-(Naphthalen-1-yl)-2,4-diphenylpyridin-1-ium perchlorate exerts its effects depends on its specific application. In biological systems, the compound may interact with cellular components through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for molecular targets, including proteins, nucleic acids, and membranes. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
1-(Naphthalen-1-yl)-2,4-diphenylpyridin-1-ium perchlorate can be compared with other similar compounds, such as:
Naphthalene Derivatives: Compounds like 1-naphthylamine and 2-naphthol share the naphthalene core but differ in their functional groups and reactivity.
Diphenylpyridine Derivatives: Compounds like 2,4-diphenylpyridine and 2,6-diphenylpyridine have similar pyridine cores but differ in the position and nature of the substituents.
Pyridinium Salts: Compounds like N-methylpyridinium chloride and N-phenylpyridinium bromide share the pyridinium structure but differ in their substituents and counterions.
The uniqueness of this compound lies in its combination of the naphthalene, diphenyl, and pyridinium moieties, which confer distinct chemical and physical properties.
特性
CAS番号 |
94664-51-4 |
|---|---|
分子式 |
C27H20ClNO4 |
分子量 |
457.9 g/mol |
IUPAC名 |
1-naphthalen-1-yl-2,4-diphenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C27H20N.ClHO4/c1-3-10-21(11-4-1)24-18-19-28(27(20-24)23-13-5-2-6-14-23)26-17-9-15-22-12-7-8-16-25(22)26;2-1(3,4)5/h1-20H;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
GYWMMKRKDGPZBX-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C=C2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)

![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)](/img/structure/B14354732.png)



![3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354765.png)


![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)
![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)


